2,5-Di-tert-butyl-1H-pyrrole
Overview
Description
2,5-Di-tert-butyl-1H-pyrrole is an organic compound with the molecular formula C12H21N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of two bulky tert-butyl groups at the 2 and 5 positions of the pyrrole ring significantly influences its chemical properties and reactivity .
Mechanism of Action
- Its role is to maintain proper calcium homeostasis, which is essential for muscle contraction and relaxation .
- Dysregulation of calcium signaling impacts muscle contraction, neurotransmitter release, and other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with tert-butylamine in the presence of a catalyst such as iron (III) chloride under mild conditions . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with tert-butyl carbamate, followed by deprotection to yield the desired pyrrole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., N-bromosuccinimide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and halogenated pyrroles. These products can serve as intermediates for further chemical transformations .
Scientific Research Applications
2,5-Di-tert-butyl-1H-pyrrole has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Di-tert-butyl-1H-pyrrole include:
- 2,5-Di-tert-butyl-2,5-diethylpyrrolidine
- This compound-3-carboxylic acid
- This compound-3,4-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its steric hindrance due to the bulky tert-butyl groups, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for designing molecules with specific properties and functions .
Properties
IUPAC Name |
2,5-ditert-butyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8,13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHCBBMKEGFANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508092 | |
Record name | 2,5-Di-tert-butyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-56-3 | |
Record name | 2,5-Di-tert-butyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-di-tert-Butyl-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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